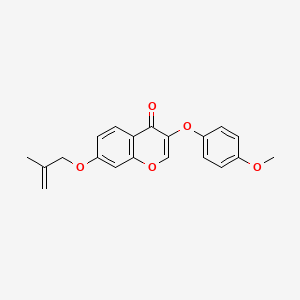

3-(4-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one

Description

3-(4-Methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one (flavone) core with two distinct substituents:

- Position 3: A 4-methoxyphenoxy group (–O–C₆H₄–OCH₃), which introduces electron-donating methoxy and aromatic phenoxy moieties.

Properties

IUPAC Name |

3-(4-methoxyphenoxy)-7-(2-methylprop-2-enoxy)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-13(2)11-23-16-8-9-17-18(10-16)24-12-19(20(17)21)25-15-6-4-14(22-3)5-7-15/h4-10,12H,1,11H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGMXQDFYCCHHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methoxyphenol with 3-bromo-4H-chromen-4-one under basic conditions to form the intermediate 3-(4-methoxyphenoxy)-4H-chromen-4-one. This intermediate is then subjected to an allylation reaction using 2-methylallyl bromide in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced chromone derivatives.

Substitution: Substituted chromone derivatives with various functional groups.

Scientific Research Applications

3-(4-Methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or decreased proliferation of cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at Position 3

Phenoxy vs. Phenyl Groups

- Analog (): 3-(2-Methoxyphenyl)-7-[(4-methoxyphenyl)methoxy]-4H-chromen-4-one (CAS 610751-95-6) Substituent: 2-Methoxyphenyl (electron-donating methoxy at ortho position). Impact: Reduced steric hindrance compared to phenoxy but lower oxidative stability .

- Impact: Higher polarity due to free hydroxyl at position 7, contrasting with the target’s allyloxy group .

Substituent Effects at Position 7

Allyloxy vs. Alkoxy/Aminoalkoxy Groups

- Analog (): 7-(2-(Benzyl(methyl)amino)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one (Compound 10) Substituent: Aminoethoxy chain. Impact: Enhanced water solubility (logP reduction) and acetylcholinesterase inhibitory activity (IC₅₀ = 1.2 µM) .

- Analog () : 7-[(5-Bromopentyl)oxy]-4H-chromen-4-one (Compound 23)

Biological Activity

3-(4-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one, a compound belonging to the chromone family, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings that highlight its therapeutic potential.

Chemical Structure and Synthesis

The compound features a chromone core structure, which is modified by the presence of methoxyphenoxy and methylallyloxy groups. The synthesis typically involves multiple steps starting from 4-methoxyphenol and 3-bromo-4H-chromen-4-one through basic conditions, followed by an allylation reaction using 2-methylallyl bromide .

Synthetic Route Overview

| Step | Description |

|---|---|

| 1 | Reaction of 4-methoxyphenol with 3-bromo-4H-chromen-4-one under basic conditions to form an intermediate. |

| 2 | Allylation of the intermediate with 2-methylallyl bromide in the presence of a base (e.g., potassium carbonate) to yield the final product. |

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

1. Anti-inflammatory Effects

Studies suggest that 3-(4-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one may inhibit pro-inflammatory pathways by blocking enzyme activities associated with inflammation. This mechanism involves binding to specific enzymes and inhibiting their function, which can reduce inflammatory responses in various biological systems .

2. Antioxidant Properties

The compound has demonstrated significant antioxidant activity, which is crucial in mitigating oxidative stress-related damage in cells. This property is particularly beneficial in preventing diseases associated with oxidative damage, such as cancer and cardiovascular diseases .

3. Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to suppress tumor growth through mechanisms involving apoptosis and cell cycle arrest . The MTT assay results indicate that it can significantly reduce cell viability in specific cancer types.

The biological effects of 3-(4-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one are primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory processes and cancer cell proliferation by binding to their active sites.

- Pathway Modulation : It affects signaling pathways such as PI3K/AKT, which are crucial for cell survival and proliferation .

Case Studies

Several studies have investigated the biological activity of related compounds within the chromone family:

- Study on Neutrophil Activation : Research indicated that a related compound (MSF-2) inhibited neutrophil activation and migration by blocking PI3K activation, suggesting similar potential for our compound .

- Antimicrobial Activity : Another study highlighted antimicrobial properties against Staphylococcus epidermidis, indicating that chromone derivatives could be effective against bacterial infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one, and what analytical methods are used for characterization?

- Synthesis : Flavone derivatives are typically synthesized via Claisen-Schmidt condensation between substituted acetophenones and benzaldehydes, followed by functionalization. For example, 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one was synthesized by reacting 2-hydroxyacetophenone with 4-methylbenzaldehyde, followed by alkylation . Advanced steps may involve nucleophilic substitution (e.g., reacting chloro intermediates with hydroxylated precursors in DMF) .

- Characterization : Use FTIR for carbonyl (C=O) and ether (C-O-C) group validation, NMR (¹H/¹³C) for substituent positioning, and mass spectrometry (HRMS) for molecular weight confirmation .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound, and what software is typically employed?

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for solving small-molecule structures, leveraging direct methods for phase determination and least-squares refinement . Hydrogen bonding and π-π stacking interactions in flavones can be analyzed using Mercury or PLATON .

Q. What preliminary biological screening assays are recommended for evaluating its bioactivity?

- Start with antioxidant assays (DPPH/ABTS radical scavenging) due to flavones' chelation and radical scavenging properties . For antimicrobial activity, use MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative strains. Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., MCF-7, HeLa) .

Advanced Research Questions

Q. What strategies optimize the synthesis yield while minimizing by-products in flavone derivatives?

- Methodology :

- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.

- Introduce protecting groups (e.g., acetyl for hydroxyls) to prevent undesired substitutions .

- Monitor intermediates via TLC/HPLC to isolate pure products early .

Q. How do substituent variations at positions 3 and 7 influence the compound's interaction with biological targets?

- The 4-methoxyphenoxy group at position 3 enhances lipophilicity, potentially improving membrane permeability. The 2-methylallyloxy group at position 7 may sterically hinder interactions with enzymes like cytochrome P450, altering metabolic stability . Comparative studies with analogs (e.g., chloro or trifluoromethyl substituents) can quantify these effects .

Q. What computational methods predict the binding affinity of this compound to specific receptors (e.g., adenosine A2B)?

- Approach :

- Perform molecular docking (AutoDock Vina, Schrödinger) using receptor crystal structures (PDB ID: 5IU4 for A2B).

- Validate with MD simulations (GROMACS) to assess binding stability.

- QSAR models can correlate substituent electronic parameters (Hammett σ) with activity .

Q. How to address discrepancies in biological activity data across different studies?

- Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.